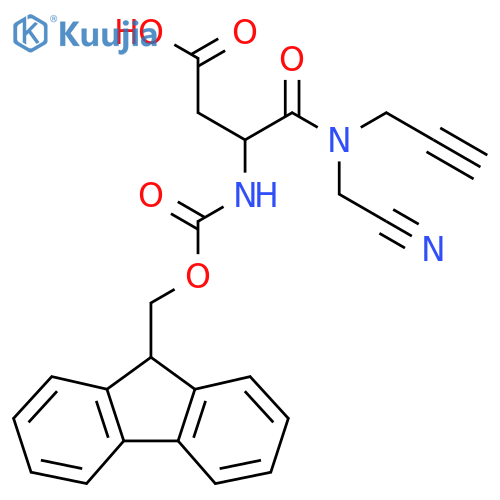Cas no 2171743-63-6 (3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

2171743-63-6 structure
商品名:3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 2171743-63-6
- EN300-1542280
-
- インチ: 1S/C24H21N3O5/c1-2-12-27(13-11-25)23(30)21(14-22(28)29)26-24(31)32-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h1,3-10,20-21H,12-15H2,(H,26,31)(H,28,29)
- InChIKey: YMBINZDBCZGRNK-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(N(CC#N)CC#C)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 431.14812078g/mol
- どういたいしつりょう: 431.14812078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 787
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 120Ų
3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1542280-0.25g |
3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171743-63-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1542280-0.05g |
3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171743-63-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1542280-2.5g |
3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171743-63-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1542280-500mg |
3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171743-63-6 | 500mg |
$3233.0 | 2023-09-25 | ||
| Enamine | EN300-1542280-5.0g |
3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171743-63-6 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1542280-2500mg |
3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171743-63-6 | 2500mg |
$6602.0 | 2023-09-25 | ||
| Enamine | EN300-1542280-1.0g |
3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171743-63-6 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1542280-100mg |
3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171743-63-6 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1542280-10.0g |
3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171743-63-6 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1542280-1000mg |
3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171743-63-6 | 1000mg |
$3368.0 | 2023-09-25 |
3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
2171743-63-6 (3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
